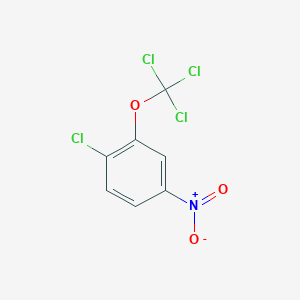1-Chloro-4-nitro-2-(trichloromethoxy)benzene
CAS No.: 1417567-07-7
Cat. No.: VC2713000
Molecular Formula: C7H3Cl4NO3
Molecular Weight: 290.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1417567-07-7 |
|---|---|
| Molecular Formula | C7H3Cl4NO3 |
| Molecular Weight | 290.9 g/mol |
| IUPAC Name | 1-chloro-4-nitro-2-(trichloromethoxy)benzene |
| Standard InChI | InChI=1S/C7H3Cl4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H |
| Standard InChI Key | UXQXGEYSHJFTBM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl |
Introduction
Structural Characteristics and Related Compounds
The chemical structure of 1-Chloro-4-nitro-2-(trichloromethoxy)benzene features three key functional groups attached to the benzene ring:
-
A chlorine atom (position 1)
-
A nitro group (-NO₂) (position 4)
-
A trichloromethoxy group (-OCCl₃) (position 2)
The most closely related documented compounds include:
Comparative Structural Analysis
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| 1-Chloro-4-nitro-2-(trichloromethyl)benzene | C₇H₃Cl₄NO₂ | Contains -CCl₃ instead of -OCCl₃ |
| 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | C₇H₂Cl₄FNO₂ | Contains -CCl₃ and additional F atom |
| 1-Chloro-2-(chloromethyl)-4-nitro-benzene | C₇H₅Cl₂NO₂ | Contains -CH₂Cl instead of -OCCl₃ |
| Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | C₇H₃ClF₃NO₂ | Contains -CF₃ instead of -OCCl₃ |
The closest structural analog is 1-chloro-4-nitro-2-(trichloromethyl)benzene (CAS: 831-50-5), which differs only in having a direct carbon-carbon bond between the benzene ring and the trichloromethyl group, rather than the carbon-oxygen-carbon linkage in the trichloromethoxy group .
Predicted Physical and Chemical Properties
Based on the properties of structurally similar compounds, particularly 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene and related molecules, the following physical and chemical properties can be estimated:
Physical Properties
Chemical Reactivity
The compound would likely exhibit reactivity patterns influenced by its three primary functional groups:
-
The nitro group (-NO₂) would act as a strong electron-withdrawing group, activating the benzene ring toward nucleophilic aromatic substitution reactions while deactivating it toward electrophilic aromatic substitution.
-
The trichloromethoxy group (-OCCl₃) would likely be susceptible to hydrolysis under basic conditions, potentially yielding a hydroxyl group and chloroform.
-
The chlorine substituent provides additional sites for potential nucleophilic substitution reactions.
The presence of multiple electron-withdrawing groups would likely enhance the electrophilicity of the benzene ring, making it relatively reactive toward nucleophiles compared to benzene itself.
Synthesis and Preparation Methods
Required Precursors
Key precursors for the synthesis would likely include:
-
1-Chloro-2-hydroxybenzene (2-chlorophenol)
-
Chloroform (CHCl₃)
-
Nitrating agents
-
Halogenation catalysts
Research Limitations and Future Directions
The available literature shows minimal direct research on 1-Chloro-4-nitro-2-(trichloromethoxy)benzene specifically. Most related research focuses on trichloromethyl derivatives rather than trichloromethoxy compounds .
Future research directions could include:
-
Synthesis and full characterization of the compound's physical, chemical, and spectroscopic properties
-
Evaluation of its reactivity patterns, particularly regarding the stability and reactivity of the trichloromethoxy group
-
Assessment of potential applications in pharmaceutical synthesis or as a specialty chemical reagent
-
Comprehensive toxicological and environmental impact studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume